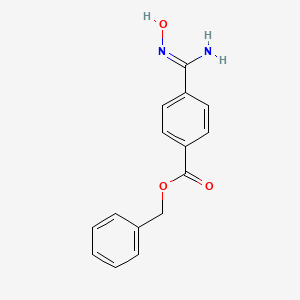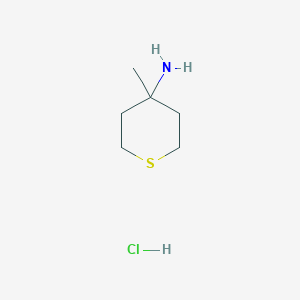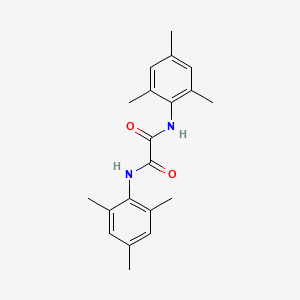
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to form 2-(3-Methylpyridin-2-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: The major products depend on the substituent introduced during the reaction.
科学研究应用
Chemistry:
2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology:
In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the development of new drugs and therapeutic agents.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
- 2-(2-Methylpyridin-3-yl)ethan-1-amine
- 1-(3-Methylpyridin-2-yl)ethan-1-amine
Comparison:
Compared to similar compounds, 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride has unique structural features that influence its reactivity and interactions. For example, the position of the methyl group on the pyridine ring can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.
属性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-3-2-6-10-8(7)4-5-9;/h2-3,6H,4-5,9H2,1H3;1H |
InChI 键 |
RXJUFJLHDMRZOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)



![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12102518.png)
![Benzene, 1-chloro-4-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B12102524.png)

